molecular formula C17H24N2O6 B14390587 {[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate CAS No. 87971-99-1

{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate

Cat. No.: B14390587
CAS No.: 87971-99-1
M. Wt: 352.4 g/mol
InChI Key: YIZGJJRYEPKHJT-UHFFFAOYSA-N
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Description

{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyacetamido group, a phenyl ring, and diacetate groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate typically involves multi-step organic reactions. The initial step often includes the formation of the methoxyacetamido group, followed by the introduction of the phenyl ring. The final steps involve the addition of diacetate groups under controlled conditions to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and consistent quality, which are crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(2-Aminoacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate
  • {[3-(2-Hydroxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate

Uniqueness

{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate is unique due to its methoxyacetamido group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

87971-99-1

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-[(2-methoxyacetyl)amino]anilino]ethyl acetate

InChI

InChI=1S/C17H24N2O6/c1-13(20)24-9-7-19(8-10-25-14(2)21)16-6-4-5-15(11-16)18-17(22)12-23-3/h4-6,11H,7-10,12H2,1-3H3,(H,18,22)

InChI Key

YIZGJJRYEPKHJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC(=C1)NC(=O)COC

Origin of Product

United States

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